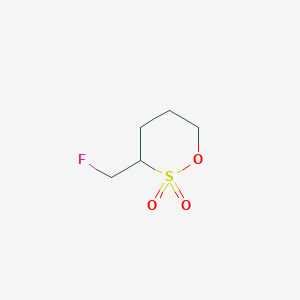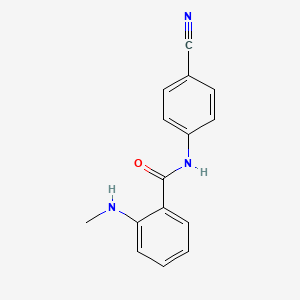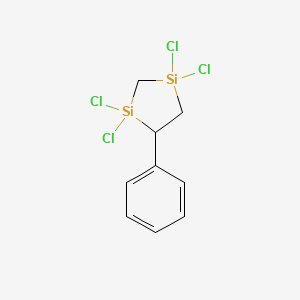
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of the amino acids L-glutamine, L-histidine, glycine, and L-asparagine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at the histidine residue, leading to the formation of oxo-histidine.
Deamidation: The asparagine residue can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or metal-catalyzed oxidation.
Deamidation: Mild acidic or basic conditions can promote deamidation.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized histidine derivatives.
Deamidation: Aspartic acid and its derivatives.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Medicine: Explored for its role in wound healing and tissue regeneration.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine:
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Glycyl-L-histidyl-L-lysine: Known for its role in skin health and wound healing.
Propiedades
Número CAS |
868170-42-7 |
|---|---|
Fórmula molecular |
C21H32N10O9 |
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H32N10O9/c22-11(1-2-14(23)32)19(37)31-12(3-10-5-25-9-29-10)20(38)28-7-17(35)26-6-16(34)27-8-18(36)30-13(21(39)40)4-15(24)33/h5,9,11-13H,1-4,6-8,22H2,(H2,23,32)(H2,24,33)(H,25,29)(H,26,35)(H,27,34)(H,28,38)(H,30,36)(H,31,37)(H,39,40)/t11-,12-,13-/m0/s1 |
Clave InChI |
JYYDKNOGOHGYOL-AVGNSLFASA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)



![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)

![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)




